molecular formula C17H29NO5 B13325000 Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate

Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate

Cat. No.: B13325000
M. Wt: 327.4 g/mol
InChI Key: QINKAFMCLHIDOJ-UHFFFAOYSA-N
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Description

Di-tert-butyl 8-hydroxy-5-azaspiro[25]octane-1,5-dicarboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction, often involving the use of a suitable amine and a diester precursor.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of spirocyclic drugs with enhanced pharmacokinetic properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The hydroxyl group and tert-butyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
  • tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate is unique due to its dual tert-butyl groups and hydroxyl functionality, which provide distinct chemical properties and potential for diverse applications. Its spirocyclic structure also sets it apart from other linear or cyclic compounds, offering unique binding interactions and stability.

Properties

Molecular Formula

C17H29NO5

Molecular Weight

327.4 g/mol

IUPAC Name

ditert-butyl 8-hydroxy-5-azaspiro[2.5]octane-2,5-dicarboxylate

InChI

InChI=1S/C17H29NO5/c1-15(2,3)22-13(20)11-9-17(11)10-18(8-7-12(17)19)14(21)23-16(4,5)6/h11-12,19H,7-10H2,1-6H3

InChI Key

QINKAFMCLHIDOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC12CN(CCC2O)C(=O)OC(C)(C)C

Origin of Product

United States

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